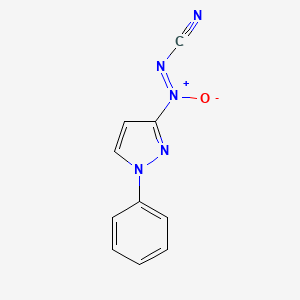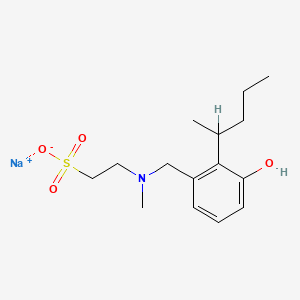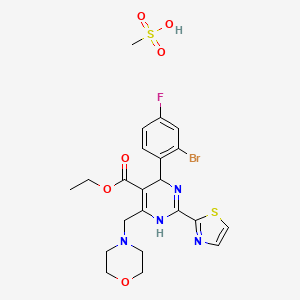
5-Chloro-1-isopropyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5073199, also known as 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol, is a chiral organic compound with the chemical formula C10H18O2. This compound is a solid substance with a colorless to yellowish crystalline nature. It is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Preparation Methods
The synthesis of BRN 5073199 involves several steps. One common method is the reaction of Benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . This method is widely used in industrial production due to its efficiency and high yield.
Chemical Reactions Analysis
BRN 5073199 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
BRN 5073199 has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of BRN 5073199 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
BRN 5073199 can be compared with other similar compounds, such as:
2,3-Pinanediol: Another chiral organic compound with similar structural features.
2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol: A stereoisomer with different chiral centers.
The uniqueness of BRN 5073199 lies in its specific stereochemistry and the resulting biological activities.
Properties
CAS No. |
89660-27-5 |
|---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1-propan-2-ylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C15H14ClN3O/c1-10(2)18-12-8-9-13(16)17-14(12)19(15(18)20)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
MIHSLXSBQFWZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(N=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


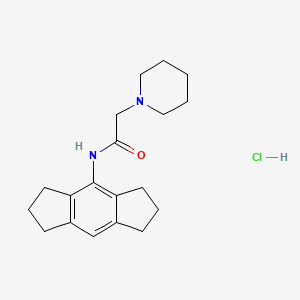
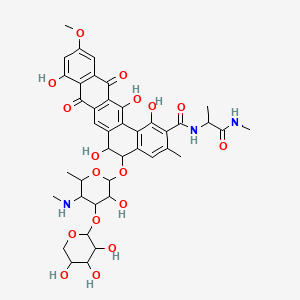

![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

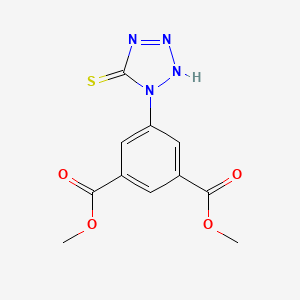

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
